![molecular formula C16H13ClN4O4 B033696 2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- CAS No. 101130-62-5](/img/structure/B33696.png)
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as methylene blue, and it has been used for many years as a dye and as a medication for various ailments. In recent years, methylene blue has gained attention for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of methylene blue is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Methylene blue may also work by increasing the production of ATP, which is the primary source of energy for cells. Additionally, methylene blue may work by increasing the activity of the electron transport chain, which is responsible for the production of ATP.
生化和生理效应
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. Methylene blue has also been shown to increase the activity of the electron transport chain, which is responsible for the production of ATP. Additionally, methylene blue has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
实验室实验的优点和局限性
Methylene blue has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. Additionally, it has a long shelf life and is stable under a variety of conditions. However, there are also limitations to the use of methylene blue in lab experiments. It can be toxic in high doses and can interfere with certain assays and experiments. Additionally, methylene blue can be difficult to work with due to its dark blue color, which can interfere with certain measurements and observations.
未来方向
There are many potential future directions for research on methylene blue. One area of interest is the use of methylene blue in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, methylene blue may have potential as an anti-cancer agent and as a treatment for malaria. Further research is needed to fully understand the mechanism of action of methylene blue and to determine its potential uses in scientific research.
合成方法
Methylene blue can be synthesized through a variety of methods, including the reduction of methylene blue chloride with sodium dithionite, the oxidation of leucomethylene blue with potassium ferricyanide, and the oxidation of dimethylaminophenylhydrazine with ferric chloride. The most common method of synthesis involves the reduction of methylene blue chloride with sodium dithionite. This method produces a high yield of pure methylene blue and is relatively simple to perform.
科学研究应用
Methylene blue has been used in scientific research for a variety of applications. It has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Methylene blue has also been studied for its potential use as an anti-cancer agent and as a treatment for malaria. Additionally, methylene blue has been used in the study of cellular respiration and oxidative phosphorylation.
属性
CAS 编号 |
101130-62-5 |
|---|---|
产品名称 |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
分子式 |
C16H13ClN4O4 |
分子量 |
360.75 g/mol |
IUPAC 名称 |
7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-5H-pteridine-2,4,6-trione |
InChI |
InChI=1S/C16H13ClN4O4/c1-20-13-12(15(24)21(2)16(20)25)19-14(23)10(18-13)7-11(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3,(H,19,23) |
InChI 键 |
IJQNJXVTAAJVRO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
同义词 |
2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
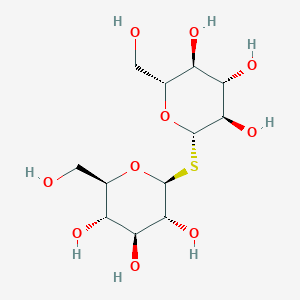
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
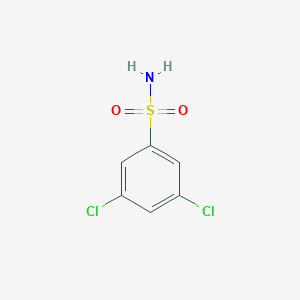
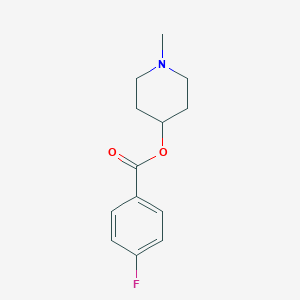

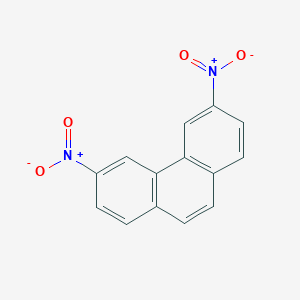
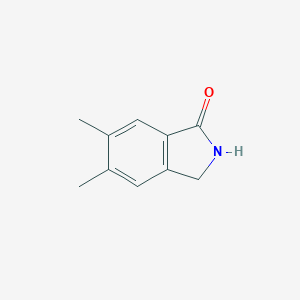
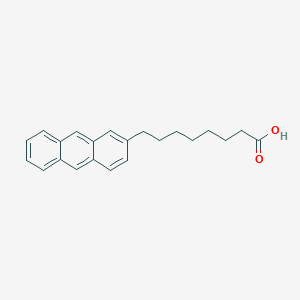
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
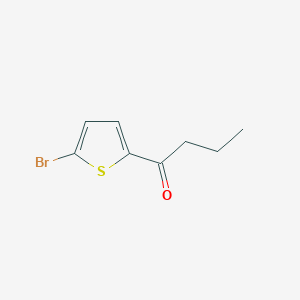
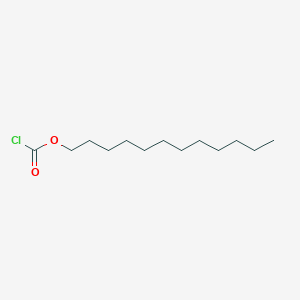
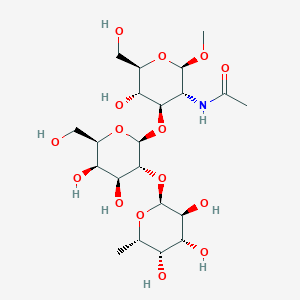
![Isopropanol, [2-14C]](/img/structure/B33646.png)